Tetrahydrobisdemethoxydiferuloylmethane
Overview
Description
Tetrahydrobisdemethoxydiferuloylmethane, also known as tetrahydrobisdemethoxycurcumin, is an organic compound derived from the popular spice turmeric. It belongs to a group of curcuminoids and is known for its aromatic properties. This compound is recognized for its antioxidant and anti-inflammatory properties, making it a valuable ingredient in various applications, particularly in skincare and medicinal formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrobisdemethoxydiferuloylmethane can be synthesized from 2-butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- and benzenepropanoyl chloride, 4-[(trimethylsilyl)oxy]-. The synthesis involves specific reaction conditions that ensure the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrothermal deposition and chemical vapor deposition techniques, which are commonly used in the preparation of similar organic compounds .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrobisdemethoxydiferuloylmethane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. Specific conditions such as temperature, pressure, and solvent choice play a crucial role in the efficiency of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Tetrahydrobisdemethoxydiferuloylmethane has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies related to curcuminoids and their chemical properties.
Biology: The compound’s antioxidant and anti-inflammatory properties make it valuable in biological research, particularly in studies focused on cellular protection and anti-aging.
Medicine: this compound is explored for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation in various medical conditions.
Industry: In the cosmetic industry, it is used in formulations for skin brightening, soothing, and conditioning due to its beneficial effects on skin health
Mechanism of Action
The mechanism of action of tetrahydrobisdemethoxydiferuloylmethane involves its interaction with molecular targets and pathways associated with oxidative stress and inflammation. The compound exerts its effects by scavenging free radicals and inhibiting pro-inflammatory mediators, thereby protecting cells from damage and reducing inflammation .
Comparison with Similar Compounds
Curcumin: The parent compound from which tetrahydrobisdemethoxydiferuloylmethane is derived. Curcumin is known for its strong yellow color and similar antioxidant properties.
Demethoxycurcumin: Another curcuminoid with similar properties but differing in the number of methoxy groups.
Bisdemethoxycurcumin: Lacks methoxy groups, making it distinct in its chemical structure and properties
Uniqueness: this compound stands out due to its nearly colorless form, which makes it easier to incorporate into formulations without the staining effect associated with curcumin. Additionally, its potent antioxidant and anti-inflammatory properties make it a versatile compound in various applications .
Properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)heptane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,20-21H,5-6,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRRXJQAOOYSDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CC(=O)CCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150419 | |
Record name | Tetrahydrobisdemethoxydiferuloylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113482-94-3 | |
Record name | Tetrahydrobisdemethoxycurcumin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113482-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrobisdemethoxydiferuloylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113482943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrobisdemethoxydiferuloylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Heptanedione, 1,7-bis(4-hydroxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRAHYDROBISDEMETHOXYDIFERULOYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/973IBV8W7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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